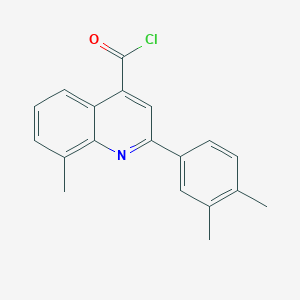

2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride

Description

2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride (CAS: 1160254-17-0) is a quinoline-based acyl chloride derivative characterized by a 3,4-dimethylphenyl substituent at position 2 and a methyl group at position 8 of the quinoline ring. Its molecular formula is C₁₉H₁₆ClNO, with a molecular weight of approximately 309.45 g/mol (calculated from atomic masses). This compound is typically synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous quinoline derivatives (e.g., Suzuki-Miyaura coupling for aryl group introduction). Acyl chlorides of this class are widely used as intermediates in organic synthesis, particularly in the preparation of amides, esters, and other carbonyl-containing compounds.

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO/c1-11-7-8-14(9-13(11)3)17-10-16(19(20)22)15-6-4-5-12(2)18(15)21-17/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQFVIARGOGDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- The synthesis begins with the corresponding 2-(3,4-dimethylphenyl)-8-methylquinoline precursor. This quinoline core is typically prepared via classical quinoline-forming reactions such as the Skraup or Friedländer synthesis, which involve cyclization of suitable aromatic amines and carbonyl compounds.

- The key functionalization step is the conversion of the quinoline-4-carboxylic acid or quinoline-4-carbonyl precursor into the acyl chloride derivative.

Conversion to Carbonyl Chloride

- The common reagent for converting quinoline-4-carboxylic acid derivatives into the corresponding acyl chlorides is thionyl chloride (SOCl₂).

- The reaction is performed by dissolving the quinoline derivative in an inert solvent such as dichloromethane or chloroform.

- Thionyl chloride is added dropwise under stirring, often at ambient temperature initially, then the mixture is heated to reflux (typically 40–60 °C) for several hours (4–6 h) to ensure complete conversion.

- The reaction releases gaseous byproducts (SO₂ and HCl), which are removed by ventilation or under reduced pressure.

- After completion, the reaction mixture is cooled, and the product is isolated by filtration if solid or by solvent evaporation and recrystallization.

Purification

- The crude acyl chloride product is purified by recrystallization from solvents such as hexane, ethyl acetate, or a mixture thereof.

- Chromatographic purification (e.g., silica gel column chromatography) may be employed if higher purity is required.

Alternative Reagents and Methods

- Oxalyl chloride (COCl)₂ can be used as an alternative to thionyl chloride for acyl chloride formation, sometimes providing milder reaction conditions and cleaner reaction profiles.

- In some protocols, catalytic amounts of N,N-dimethylformamide (DMF) are added to activate the acylation reagent and increase reaction rate.

Industrial Scale Considerations

- Industrial synthesis follows similar reaction schemes but employs continuous flow reactors to improve heat and mass transfer, enhancing reaction control and yield.

- Automated reagent dosing and inline purification systems reduce manual handling and exposure to corrosive reagents.

- Environmentally safer solvents and reagent recycling are integrated to minimize waste and hazards.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Quinoline core synthesis | Skraup or Friedländer synthesis | 100–150 °C | Several hours | Cyclization of aromatic precursors |

| Acyl chloride formation | Thionyl chloride (SOCl₂) in DCM or CHCl₃ | Reflux (~40–60 °C) | 4–6 hours | Dropwise addition, inert atmosphere recommended |

| Alternative acyl chloride formation | Oxalyl chloride with catalytic DMF | Room temp to reflux | 2–4 hours | Generates less byproduct, cleaner reaction |

| Purification | Recrystallization or chromatography | Ambient | Variable | Solvent choice affects yield and purity |

Summary Table of Preparation Methods for Quinoline-4-Carbonyl Chlorides

| Method | Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Thionyl chloride reflux | SOCl₂, DCM solvent | High yield, well-established | Generates corrosive gases | 80–90 |

| Oxalyl chloride + DMF | (COCl)₂, catalytic DMF | Cleaner reaction, milder conditions | More expensive reagent | 75–85 |

| Direct chlorination (less common) | Phosphorus pentachloride (PCl₅) | Alternative reagent | Harsh conditions, lower selectivity | 60–70 |

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.

Electrophilic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens.

Major Products

Amides and Esters: Formed through nucleophilic substitution.

Quinoline N-oxides: Formed through oxidation.

Halogenated Derivatives: Formed through electrophilic substitution.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting infectious diseases and cancer.

Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of their activity. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may act as an inhibitor of specific enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride can be contextualized by comparing it with related quinoline carbonyl chlorides. Key differences arise from substituent positions, electronic effects, and associated hazards.

Table 1: Structural and Physical Comparison

Key Observations:

Substituent Position Effects: The position of methyl groups on the quinoline ring significantly influences reactivity. For example, the 8-methyl derivative (target compound) may exhibit steric hindrance different from the 6-methyl analog (CAS: 1160253-47-3).

Hazard Profile: Compounds with acyl chloride functionalities universally exhibit corrosivity (H314). The presence of halogens (e.g., bromo in C₁₆H₁₀BrClNO) or bulky substituents (e.g., isobutoxy) may modify toxicity or environmental hazards.

Synthetic Utility: The target compound’s 3,4-dimethylphenyl group is advantageous in synthesizing sterically hindered amides, whereas chloro or bromo substituents (e.g., 6-bromo-2-phenylquinoline-4-carbonyl chloride) are more reactive toward nucleophilic aromatic substitution.

Biological Activity

2-(3,4-Dimethylphenyl)-8-methylquinoline-4-carbonyl chloride is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry and materials science.

- Chemical Formula : C₁₉H₁₆ClNO

- CAS Number : 1160254-17-0

- Molecular Weight : 315.79 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The carbonyl chloride group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzymatic activity.

- Receptor Binding : The quinoline ring structure allows for interactions with aromatic residues in receptor binding sites, potentially modulating receptor functions.

- DNA Intercalation : The compound may intercalate with DNA, inhibiting the replication of certain pathogens.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of quinoline derivatives. For instance, similar compounds have demonstrated significant inhibition against various bacterial strains, including:

- Pseudomonas aeruginosa

- Klebsiella pneumoniae

Inhibition zones were reported at 22 mm and 25 mm respectively, showcasing the compound's efficacy compared to standard drugs .

Anticancer Activity

Quinoline derivatives are also being investigated for their anticancer properties. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

Research Findings and Case Studies

Medicinal Chemistry

This compound serves as a building block for synthesizing new pharmaceutical agents targeting infectious diseases and cancer. Its structural characteristics make it a valuable scaffold for drug development.

Materials Science

Beyond its biological applications, this compound is also utilized in developing organic semiconductors and light-emitting diodes (LEDs), showcasing its versatility in various fields.

Q & A

Q. What are the established synthetic routes for 2-(3,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride?

The compound is synthesized via a multi-step protocol:

- Step 1 : Formation of the quinoline core via Friedel-Crafts acylation or cyclization of substituted anilines with β-ketoesters.

- Step 2 : Introduction of the 3,4-dimethylphenyl group at the 2-position using Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

- Step 3 : Chlorination of the 4-carboxylic acid intermediate using thionyl chloride (SOCl₂) or oxalyl chloride to yield the carbonyl chloride . Key quality control involves monitoring reaction intermediates via HPLC (≥95% purity) and ¹H/¹³C NMR for structural verification .

Q. How is the compound structurally characterized in academic research?

Standard characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves stereoelectronic effects, as demonstrated for structurally analogous quinoline derivatives (e.g., 8-(4-chlorobenzylidene)-4-(4-chlorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinoline) .

Q. What reactivity patterns are associated with the carbonyl chloride functional group?

The carbonyl chloride group is highly electrophilic, enabling:

- Amide bond formation : Reacts with amines (e.g., primary/secondary amines) to generate carboxamides.

- Esterification : Reacts with alcohols under mild conditions to produce esters.

- Nucleophilic acyl substitution : Used to synthesize heterocyclic derivatives (e.g., hydrazides, thioesters) . Reactions are typically conducted in anhydrous solvents (e.g., dichloromethane) with bases like triethylamine to scavenge HCl .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from differences in:

- Assay conditions (e.g., pH, temperature, solvent polarity).

- Target specificity : Off-target interactions may occur due to the quinoline scaffold’s promiscuity.

- Structural analogs : Subtle substituent changes (e.g., methyl vs. ethyl groups) alter binding affinity. Solutions : Use orthogonal assays (e.g., SPR, ITC) to validate target engagement and employ computational docking (e.g., AutoDock Vina) to model interactions .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility.

- Metabolic stability : Replace labile methyl groups with trifluoromethyl or halogens.

- Prodrug design : Mask the carbonyl chloride as an ester or carbamate for improved bioavailability. Data from analogs (e.g., 7-chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid) suggest halogenation enhances metabolic stability .

Q. How do structural modifications impact its interaction with biological targets?

A comparative study of quinoline derivatives revealed:

Methodological Considerations

Q. What analytical techniques validate purity and stability during storage?

- HPLC-UV/ELSD : Monitors degradation products (e.g., hydrolysis to carboxylic acid).

- Karl Fischer titration : Ensures anhydrous storage conditions (recommended: −20°C under argon).

- FTIR : Detects moisture-induced hydrolysis via loss of the C=O stretch at ~1770 cm⁻¹ .

Q. How is computational modeling applied to predict biological interactions?

- Molecular docking : Identifies binding pockets in target proteins (e.g., kinases, GPCRs).

- MD simulations : Assesses stability of ligand-protein complexes over time.

- QSAR models : Predict toxicity and ADMET properties using descriptors like logP and polar surface area .

Safety and Handling

Q. What precautions are critical for safe laboratory handling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.